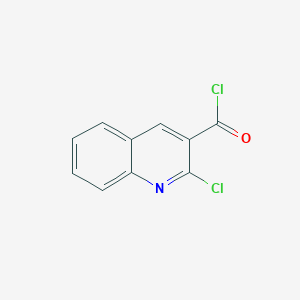

2-Chloroquinoline-3-carbonyl chloride

Overview

Description

2-Chloroquinoline-3-carbonyl chloride is a compound that has been the subject of recent research due to its potential applications in the field of organic chemistry . It is a useful quinolinecarboxylic acid for quinoline chemistry .

Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carbonyl chloride involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The synthesis process has been highlighted in recent research data .Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-carbonyl chloride contains a total of 20 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 acyl halogenide .Chemical Reactions Analysis

The chemical reactions involving 2-Chloroquinoline-3-carbonyl chloride have been studied extensively. The compound is involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Scientific Research Applications

Chlorination and Derivative Formation

- 2-Chloroquinoline-3-carbonyl chloride is produced through the chlorination of 2-chloroquinoline-3-carbaldehydes, using agents like chlorine, thionyl chloride, and sulphuryl chloride. This process also yields 2-chloro-3-dichloromethylquinolines as products (Cziáky, 1991).

Synthesis of Quinoline and Fused Heterocyclic Systems

- The compound plays a crucial role in the synthesis of quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems. Its applications span across biological evaluation and synthetic applications (Hamama et al., 2018).

Formation of Naphthyridinone Derivatives

- 2-Chloroquinoline-3-carbonyl chloride reacts with 2,6-dichloroquinolin-4-amine to form derivatives of 3,13-dichlorobenzo[b]quino[4,3-h][1,6]naphthyridin-6(5H)-one. This reaction involves a cyclization process under specific conditions, demonstrating its utility in creating complex fused molecules (Kumar et al., 2015).

Catalytic Applications

- In the field of catalysis, 2-Chloroquinoline-3-carbonyl chloride is involved in palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines. This highlights its role in facilitating significant chemical transformations (Tagata & Nishida, 2003).

Synthesis of Indazolo Naphthyridine Derivatives

- It serves as a starting material for synthesizing benzo[b]-1H-Indazolo[6,7-h][1,6]naphthyridine-7[6H]-ones. The conversion process involves multiple steps, demonstrating the compound's versatility in synthetic chemistry (Kumar et al., 2015).

Safety And Hazards

2-Chloroquinoline-3-carbonyl chloride is a hazardous substance. It causes severe skin burns and eye damage. It reacts violently with water and contact with water liberates toxic gas . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

2-chloroquinoline-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUMFCDPDBLWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383305 | |

| Record name | 2-chloroquinoline-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoline-3-carbonyl chloride | |

CAS RN |

136812-19-6 | |

| Record name | 2-chloroquinoline-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)